Glycoloyl chloride
Description
Glycoloyl chloride (C₂H₃ClO₂), also known as hydroxyacetyl chloride or glycolic acid chloride, is a reactive acyl chloride derivative of glycolic acid. It is characterized by a hydroxyl group adjacent to the carbonyl chloride moiety (Cl–CO–CH₂–OH), which distinguishes it from other acyl chlorides . This structural feature enhances its reactivity in esterification and acylation reactions, making it valuable in organic synthesis. For example, in the synthesis of marine natural product mimetics, this compound is employed in Steglich esterification to avoid self-reaction, leveraging nucleophilic catalysts like DCC and DMAP .
This compound is also implicated in biological systems. Non-enzymatic reactions between this compound derivatives (e.g., glyoxal) and lysine residues form glycoloyl lysine, an advanced glycation end product (AGE) associated with aging processes . This underscores its dual role as both a synthetic reagent and a participant in biochemical pathways.
Properties
Molecular Formula |
C2H3ClO2 |
|---|---|
Molecular Weight |
94.50 g/mol |
IUPAC Name |
2-hydroxyacetyl chloride |
InChI |
InChI=1S/C2H3ClO2/c3-2(5)1-4/h4H,1H2 |
InChI Key |
LCIMJULVQOQTEZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Glycoloyl chloride shares functional and structural similarities with other acyl chlorides and reactive carbonyl compounds. Below is a detailed comparison:
Structural and Functional Comparison
Data Table: Key Properties
| Property | This compound | Methyl Chloroformate | Lactoyl Chloride |
|---|---|---|---|
| Molecular Weight | 94.497 g/mol | 94.497 g/mol | 108.52 g/mol |
| Boiling Point | Not reported | Not reported | ~70°C (est.) |
| Key Functional Groups | –Cl, –CO, –OH | –Cl, –COOCH₃ | –Cl, –CO, –CH₃ |
| Biological Role | AGE formation | Industrial reagent | AGE and metabolic pathways |
Research Findings and Implications
- Synthetic Utility: this compound’s dual functionality (–OH and –Cl) allows selective modifications in drug design, as seen in marinopyrrole A derivatives .
- Comparative Stability : Unlike acetyl chloride, this compound’s hydroxyl group necessitates protective strategies during synthesis, increasing procedural complexity .
Preparation Methods
Reaction Mechanism and Standard Protocol
Thionyl chloride (SOCl₂) remains the most widely employed reagent for converting carboxylic acids to acyl chlorides due to its high reactivity and gaseous byproduct elimination. The reaction proceeds through nucleophilic attack of glycolic acid’s carbonyl oxygen on electrophilic sulfur, forming a chlorosulfite ester intermediate (Figure 1A). Subsequent chloride displacement generates glycoloyl chloride while releasing SO₂ and HCl.
Standard Conditions :
-
Molar Ratio : 1:3 (glycolic acid : SOCl₂)
-
Temperature : 65–70°C (reflux)
-
Duration : 4–6 hours
-
Solvent : Anhydrous dichloromethane or toluene
Unprotected glycolic acid, however, risks over-chlorination at the α-hydroxyl group, yielding chloroacetyl chloride (Cl–CO–CH₂–Cl) as a major byproduct.
Protecting Group Strategies
To circumvent hydroxyl reactivity, transient protection using trimethylsilyl (TMS) ethers or benzyl groups is essential:
-
TMS Protection :
-
Benzyl Protection :
Oxalyl Chloride-Based Methods
Catalytic Appel Conditions
Oxalyl chloride (Cl–CO–CO–Cl) offers milder reactivity compared to SOCl₂, enabling selective chlorination when paired with triphenylphosphine oxide (Ph₃PO) as a catalyst. The mechanism involves in situ generation of a Vilsmeier-Haack-type complex, which selectively activates the carboxylic acid (Figure 1B).
Optimized Protocol :
Tertiary Amine Additives
Dimethylformamide (DMF) or 4-dimethylaminopyridine (DMAP) enhances reaction rates by stabilizing the acyloxyphosphonium intermediate. However, these bases may promote esterification side reactions with the α-hydroxyl group, necessitating stoichiometric control:
-
DMF (1 mol%) : Increases yield to 78% but requires rigorous exclusion of moisture.
-
DMAP (2 mol%) : Accelerates chlorination (6 hours) but reduces selectivity (65% yield).
Phosphorus Reagent Approaches
Phosphorus Pentachloride (PCl₅)
PCl₅ provides a robust but less selective route, often leading to over-chlorination. The reaction proceeds via a two-step mechanism: initial formation of a mixed anhydride (Cl–CO–O–POCl₃), followed by chloride displacement.
Industrial-Scale Parameters :
Phosphorus Trichloride (PCl₃)
PCl₃ operates under milder conditions but necessitates stoichiometric excess:
-
Molar Ratio : 1:3 (glycolic acid : PCl₃)
-
Temperature : 50°C
-
Solvent : Benzene or chlorobenzene
Advanced Catalytic Systems
Silver(I) Oxide Activation
Silver(I) oxide (Ag₂O) coupled with triflic acid (TfOH) enables low-temperature chlorination (20–25°C) via a cationic intermediate (Figure 1C). This method circumvents hydroxyl group activation by leveraging Ag⁺ coordination:
Copper-Mediated Chlorination
Copper(II) chloride (CuCl₂) in DMF selectively chlorinates glycolic acid’s carboxyl group through a radical pathway:
-
Molar Ratio : 1:1.2 (glycolic acid : CuCl₂)
-
Temperature : 40°C
-
Duration : 6 hours
Industrial-Scale Production
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing, suppressing thermal decomposition:
Q & A
Q. What are the established synthetic methodologies for glycoloyl chloride, and how can researchers optimize purity and yield?
this compound is typically synthesized via the reaction of glycolic acid with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or oxalyl chloride [(ClCO)₂O]. Key considerations include:
- Reagent Selection : Thionyl chloride is preferred for its gaseous byproducts (SO₂, HCl), simplifying purification .
- Conditions : Anhydrous conditions and controlled temperatures (0–25°C) prevent side reactions like polymerization.
- Purification : Distillation under reduced pressure (e.g., 40–60°C at 10–20 mmHg) removes excess reagents.
- Characterization : Confirm identity via H NMR (δ 4.3 ppm, –CH₂–; δ 9.5 ppm, –OH if present) and IR (C=O stretch ~1800 cm⁻¹) .
| Chlorinating Agent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂ | 4–6 | 85–90 | ≥95 |
| (ClCO)₂O | 2–3 | 75–80 | 90–93 |
| PCl₃ | 8–12 | 70–75 | 85–90 |
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Standard characterization involves:
Q. What are the primary reaction mechanisms involving this compound in organic synthesis?
this compound acts as an acylating agent in nucleophilic acyl substitution:
Q. How does this compound’s stability vary under different storage conditions?
Stability studies show:
- Temperature : Decomposes above 40°C; store at –20°C under argon.
- Moisture Sensitivity : Degrades within hours at >50% humidity; use molecular sieves.
- Solvent Compatibility : Stable in aprotic solvents (e.g., DCM) for ≤72 hours .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Distillation : Fractional distillation under reduced pressure.
- Chromatography : Flash silica gel chromatography (hexane:EtOAc = 4:1).
- Crystallization : Limited utility due to low melting point (−30°C) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound in large-scale or stereoselective syntheses?
Use response surface methodology (RSM) to model variables:
Q. What strategies resolve contradictions in reported acylation efficiencies with this compound?
Conflicting data may arise from:
- Impurity Profiles : Compare batch-to-batch purity via LC-MS.
- Kinetic vs. Thermodynamic Control : Vary temperature (0°C vs. 25°C) to isolate intermediates.
- Statistical Analysis : Apply ANOVA to assess reproducibility across labs .
Q. What experimental approaches elucidate this compound’s decomposition pathways under ambient conditions?
- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures.
- Mass Spectrometry : Detect volatile byproducts (e.g., HCl, CO).
- Computational Modeling : DFT studies to predict hydrolysis activation energies .
Q. How can computational chemistry enhance the design of this compound derivatives with improved reactivity?
Q. What interdisciplinary methodologies integrate this compound into polymer or pharmaceutical research?
- Polymer Chemistry : Synthesize polyglycolic acid (PGA) via ring-opening polymerization of glycolide (derived from this compound).
- Drug Conjugation : Use this compound to modify biologics (e.g., PEGylation) for enhanced pharmacokinetics.
- Toxicity Screening : Assess cytotoxicity in HepG2 cells to validate biomedical safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
